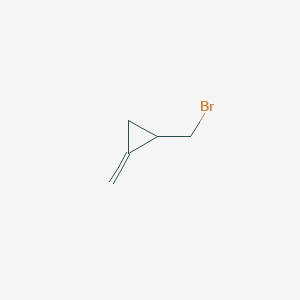

1-(Bromomethyl)-2-methylidenecyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

69513-34-4 |

|---|---|

Molecular Formula |

C5H7Br |

Molecular Weight |

147.01 g/mol |

IUPAC Name |

1-(bromomethyl)-2-methylidenecyclopropane |

InChI |

InChI=1S/C5H7Br/c1-4-2-5(4)3-6/h5H,1-3H2 |

InChI Key |

GUGHXFXTQNBMGW-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC1CBr |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Patterns of 1 Bromomethyl 2 Methylidenecyclopropane

Strain-Release Driven Transformations of the Cyclopropane (B1198618) Moiety

The high reactivity of alkylidenecyclopropanes (ACPs), including 1-(bromomethyl)-2-methylidenecyclopropane, is primarily due to the substantial ring strain of the cyclopropane moiety. nih.gov This inherent energy facilitates a range of transformations that involve the cleavage of one or more bonds within the three-membered ring. nih.gov These strain-release driven reactions are a cornerstone of the compound's chemistry, leading to ring-opening, fragmentation, and skeletal rearrangement. nih.govnih.gov

Ring-opening reactions represent a major class of transformations for this compound, providing access to a diverse array of acyclic and larger-ring structures. These reactions can be initiated through various means, including thermal energy, transition metal catalysis, or radical induction, each following distinct mechanistic pathways. nih.gov

The application of thermal energy to methylenecyclopropane (B1220202) derivatives can induce electrocyclic ring-opening, a type of pericyclic reaction where a sigma bond is converted into a pi bond. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of these reactions is governed by orbital symmetry rules. wikipedia.org For methylenecyclopropanes, thermolysis often proceeds through the formation of diradical intermediates, such as a trimethylenemethane diradical, which can then rearrange to more stable products. rsc.orgrice.edu

In the case of this compound, heating can lead to the homolytic cleavage of the strained C-C bonds of the cyclopropane ring. The specific products formed are dependent on which bond cleaves and the subsequent rearrangement pathways of the resulting diradical intermediate. These processes are often complex, potentially yielding a mixture of isomeric dienes and other rearranged products. The reaction pathway can be conceptualized as an electrocyclic reaction, where the ring opens to relieve strain. masterorganicchemistry.com

| Reaction Type | Conditions | Intermediate | Typical Products |

| Thermal Ring Scission | High Temperature | Diradicals | Isomeric Dienes, Rearranged Cycloalkenes |

Transition metals, particularly palladium, are highly effective catalysts for the ring cleavage of strained carbocycles like methylenecyclopropanes. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, carbopalladation, and reductive elimination. nih.govyoutube.com For this compound, a palladium(0) catalyst can insert into either the C-Br bond or a strained C-C bond of the cyclopropane ring.

A plausible mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) intermediate. This is followed by an intramolecular carbopalladation, where the palladium complex adds across the double bond, leading to ring-opening and the formation of a larger palladacycle. Subsequent steps, such as β-hydride elimination or reductive elimination, would then yield the final products and regenerate the Pd(0) catalyst. nih.govyoutube.com Alternatively, the catalyst can coordinate to the alkene and facilitate the cleavage of the distal cyclopropane bond. nih.gov

These palladium-catalyzed reactions are synthetically valuable as they allow for the construction of more complex molecules, such as functionalized cyclopentanes, in a single step. nih.gov

| Catalyst System | Key Mechanistic Steps | Intermediate Species | Product Class |

| Palladium(0) | Oxidative Addition, Carbopalladation, Reductive Elimination | Palladacycles | Functionalized Carbocycles |

| Nickel(0) | C-C Bond Activation, Ring Expansion | Metallacycles | Indanones (from related precursors) researchgate.net |

The cyclopropane ring in alkylidenecyclopropanes can undergo fragmentation when subjected to radical conditions. nih.gov The process is often initiated by the formation of a radical adjacent to the ring. For this compound, a radical can be generated at the bromomethyl position. This leads to the formation of a cyclopropylcarbinyl-type radical.

This cyclopropylcarbinyl radical is a key intermediate that undergoes rapid, irreversible β-scission (ring-opening) to form a more stable homopropargyl radical. nih.govresearchgate.net This ring-opening is a thermodynamically favorable process due to the release of ring strain. nih.gov This transformation is considered a non-classical radical clock reaction and provides a synthetic route to various alkynyl derivatives. nih.govrsc.org The generated homopropargyl radical can then be trapped by various radical acceptors to form a range of functionalized alkynes. researchgate.net

Generation of a radical at a position alpha to the cyclopropane ring.

Formation of a cyclopropylcarbinyl radical intermediate.

Rapid β-scission of the cyclopropane ring to release strain.

Formation of a stable homopropargyl radical.

Trapping of the radical to yield the final product.

In addition to ring-opening, this compound can undergo rearrangements where the carbon skeleton is reorganized to form a structural isomer. thermofisher.com These reactions are also driven by the release of strain and the formation of more stable molecular architectures.

Carbocation rearrangements are common in organic chemistry, driven by the migration of a group to an adjacent electron-deficient center to form a more stable carbocation. wikipedia.orglibretexts.org These rearrangements typically involve the movement of a hydride ion (H:⁻) or an alkyl group, known as 1,2-hydride or 1,2-alkyl shifts, respectively. libretexts.orgyoutube.com

In the case of this compound, the departure of the bromide ion can generate a primary carbocation. Primary carbocations are highly unstable and prone to rearrangement. youtube.comyoutube.com A 1,2-hydride or 1,2-alkyl shift can occur to transform the initial primary carbocation into a more stable secondary or tertiary carbocation. libretexts.org

Potential Rearrangement Pathway:

Carbocation Formation: Heterolytic cleavage of the C-Br bond generates a primary carbocation adjacent to the methylidenecyclopropane ring.

1,2-Shift: A hydrogen atom or an alkyl group from the carbon of the cyclopropane ring migrates with its pair of electrons to the adjacent carbocationic center.

Formation of a More Stable Carbocation: This shift results in the formation of a more stable tertiary carbocation, with the positive charge located on the cyclopropane ring. This can also be accompanied by ring expansion to form a cyclobutene (B1205218) derivative, which would relieve significant ring strain.

Product Formation: The rearranged carbocation can then be trapped by a nucleophile or undergo elimination to form the final product.

The driving force for these shifts is the enhanced stability of the resulting carbocation (tertiary > secondary > primary). youtube.com

| Rearrangement Type | Driving Force | Initial Intermediate | Rearranged Intermediate |

| 1,2-Hydride Shift | Formation of a more stable carbocation | Primary Carbocation | Secondary/Tertiary Carbocation |

| 1,2-Alkyl Shift | Formation of a more stable carbocation | Primary Carbocation | Secondary/Tertiary Carbocation |

Rearrangement Reactions of the Carbon Skeleton

Cyclopropylcarbinyl Cation Rearrangements

The presence of the bromomethyl group attached to the cyclopropane ring makes this compound a prime candidate for the formation of a cyclopropylcarbinyl cation. Under solvolytic conditions or in the presence of a Lewis acid, the departure of the bromide leaving group generates a primary carbocation. This cation is immediately stabilized by the adjacent cyclopropyl (B3062369) ring, forming a non-classical cyclopropylcarbinyl cation intermediate. researchgate.netrsc.org

These cations are known for their delocalized nature and propensity to undergo rapid skeletal rearrangements to relieve the high ring strain of the three-membered ring. rsc.orgnih.gov The resulting carbocationic system can exist in equilibrium between several structures, primarily the cyclopropylcarbinyl, cyclobutyl, and homoallylic cations. researchgate.netacs.org Nucleophilic attack can occur at different positions, leading to a mixture of products.

The primary rearrangement pathways for the cation derived from this compound include:

Ring Opening to Homoallylic Systems: Cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring results in the formation of a more stable, delocalized homoallylic cation. Subsequent capture by a nucleophile yields homoallylic products. researchgate.netnih.gov

Ring Expansion to Cyclobutyl Systems: Rearrangement can also lead to a cyclobutyl cation, which can then be trapped by a nucleophile to form cyclobutane (B1203170) derivatives.

The precise distribution of products is highly dependent on the reaction conditions, the nature of the nucleophile, and the substitution pattern of the cyclopropane ring. nih.gov Chiral catalysts have been developed to control the enantioselectivity of such rearrangements, highlighting their synthetic utility. researcher.life

Table 1: Potential Products from Cyclopropylcarbinyl Cation Rearrangement

| Cation Intermediate | Nucleophile (Nu⁻) | Potential Product Structure | Product Type |

|---|---|---|---|

| Cyclopropylcarbinyl | H₂O | 1-(Hydroxymethyl)-2-methylidenecyclopropane | Substitution |

| Homoallylic | H₂O | 3-Methylene-4-penten-1-ol | Ring-opened |

| Cyclobutyl | H₂O | 2-Methylenecyclobutanol | Ring-expanded |

Sigmatropic Rearrangements within Methylidenecyclopropane Systems

The methylidenecyclopropane core structure is analogous to that of vinylcyclopropane, making it susceptible to sigmatropic rearrangements. Specifically, it can undergo a thermal or transition-metal-promoted acs.orgnih.gov-sigmatropic rearrangement, commonly known as the vinylcyclopropane-cyclopentene rearrangement. organicchemistrydata.orgwikipedia.org This pericyclic reaction involves the migration of a sigma bond across a pi system in a concerted fashion, governed by the principles of orbital symmetry. wikipedia.org

For the parent vinylcyclopropane, this rearrangement typically requires high temperatures (above 300 °C) to proceed. The high activation barrier is due to the process being formally forbidden by Woodward-Hoffmann rules for a suprafacial pathway. organicchemistrydata.org However, the reaction can proceed through a diradical intermediate or be catalyzed by transition metals, such as Ni(0), which significantly lowers the activation barrier. nih.gov

In the case of this compound, the vinylcyclopropane-like moiety could rearrange to a functionalized cyclopentene (B43876). The reaction would involve the cleavage of one of the internal cyclopropane bonds and the formation of a new sigma bond to create the five-membered ring. The presence of substituents on the ring can influence the regioselectivity and stereoselectivity of the rearrangement. researchgate.netacs.org

Table 2: Comparison of Thermal vs. Metal-Promoted acs.orgnih.gov-Sigmatropic Rearrangements

| Condition | Mechanism | Typical Temperature | Key Characteristics |

|---|---|---|---|

| Thermal | Pericyclic (often diradical) | > 300 °C | High activation energy; may have competing pathways. wikipedia.org |

| Metal-Catalyzed (e.g., Ni(0)) | Oxidative addition, reductive elimination | Room Temp to 80 °C | Lower activation energy; mechanism involves metallacyclic intermediates. nih.gov |

Reactivity of the Bromomethyl and Methylidene Functional Groups

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group of this compound is a primary alkyl halide, making it highly susceptible to nucleophilic substitution. The reaction is expected to proceed predominantly through a bimolecular (SN2) mechanism. msu.edu In this concerted process, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs.

The kinetics of this reaction are second-order, meaning the rate is dependent on the concentration of both the substrate and the incoming nucleophile. msu.eduias.ac.in A wide variety of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, can be employed to displace the bromide and introduce new functional groups.

Rate = k[R-CH₂Br][Nu⁻]

A competing SN1 pathway is also possible, which would involve the formation of the cyclopropylcarbinyl cation discussed previously (Section 3.1.2.2). However, SN1 reactions are generally disfavored for primary halides unless the resulting carbocation is exceptionally stable, as is the case here. Therefore, a spectrum of reactivity between pure SN1 and SN2 pathways may be observed depending on the solvent polarity and the nucleophile's strength. libretexts.org For strong nucleophiles in less polar solvents, the SN2 pathway is expected to dominate.

Table 3: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Name |

|---|---|---|

| Hydroxide | NaOH | (2-Methylidenecyclopropyl)methanol |

| Cyanide | NaCN | 2-(2-Methylidenecyclopropyl)acetonitrile |

| Azide | NaN₃ | 1-(Azidomethyl)-2-methylidenecyclopropane |

| Amine | NH₃ | (2-Methylidenecyclopropyl)methanamine |

Electrophilic and Cycloaddition Reactions of the Exocyclic Double Bond

The exocyclic double bond in this compound is a region of high electron density, making it reactive towards electrophiles and a participant in various cycloaddition reactions.

[3+2]-Cycloadditions and Spiropentane (B86408) Formation

Methylidenecyclopropanes (MCPs) are well-established partners in transition metal-catalyzed [3+2] cycloaddition reactions. acs.orgacs.org These reactions provide a powerful method for constructing five-membered rings. Catalysts based on palladium or nickel activate the MCP, which is believed to proceed through the formation of a trimethylenemethane (TMM) intermediate. This highly reactive zwitterionic species is then trapped by a dipolarophile, such as an alkene or alkyne, to form a cyclopentane (B165970) or cyclopentene ring, respectively. acs.org

The reaction is often highly stereospecific, with the stereochemistry of the starting MCP being transferred to the product. acs.org This transformation is a formal cycloaddition, where the MCP acts as a three-carbon component.

While the prompt mentions spiropentane formation, this structure typically arises from [2+1] cycloadditions (the addition of a carbene to the exocyclic double bond) rather than the characteristic [3+2] cycloaddition of the MCP skeleton. nih.gov

Table 4: Palladium-Catalyzed [3+2] Cycloaddition of a Methylidenecyclopropane

| Dipolarophile | Catalyst | Product Type |

|---|---|---|

| Alkene (e.g., Acrylate) | Pd(PPh₃)₄ | Functionalized Methylenecyclopentane acs.org |

| Alkyne (e.g., Propargyl ester) | Pd₂(dba)₃ / P(O-iPr)₃ | Functionalized Methylenecyclopentene acs.org |

Formal Cycloadditions Driven by Strain

The significant ring strain of methylidenecyclopropane (approximately 41 kcal/mol) serves as a potent thermodynamic driving force for reactions that involve ring-opening. rsc.org This stored energy can be harnessed to promote formal cycloadditions, particularly those proceeding through radical mechanisms. scilit.comnih.gov

Visible-light photoredox catalysis, for example, can initiate the formation of a radical which then adds to the exocyclic double bond. This triggers the homolytic cleavage of a distal C-C bond in the cyclopropane ring, releasing the strain energy. The resulting open-chain radical intermediate can then engage in further reactions, such as cyclizing onto an acceptor molecule to complete a formal [3+2] or other cycloaddition. researchgate.netdocumentsdelivered.com These strain-release processes enable the construction of complex sp³-rich ring systems that are otherwise difficult to access. nih.gov

Multi-Component Reactions and Cascade Transformations Involving the Compound

Extensive research into the reactivity of this compound in the context of multi-component reactions (MCRs) and cascade transformations has yet to be substantially documented in publicly available scientific literature. While the broader class of methylenecyclopropanes (MCPs) is recognized for its utility as a versatile building block in the synthesis of heterocyclic compounds, specific data on the participation of this compound in these complex reaction sequences is not readily found. rsc.org

Multi-component reactions, which involve the combination of three or more reactants in a single step to form a product that incorporates portions of all starting materials, represent a highly efficient strategy in organic synthesis. nih.gov Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, allow for the rapid construction of complex molecular architectures from simple precursors. rsc.org The application of these methodologies to functionalized MCPs is an area of active investigation.

In principle, the unique structural features of this compound, namely the strained three-membered ring, the exocyclic double bond, and the reactive bromomethyl group, suggest its potential as a valuable substrate in such reactions. The strained ring can undergo ring-opening reactions, the double bond can participate in cycloadditions and other additions, and the bromomethyl group can act as an electrophile. However, without specific experimental data, any discussion of its reactivity in MCRs and cascade transformations remains speculative.

Further investigation is required to explore and characterize the behavior of this compound in multi-component and cascade reaction settings. Such studies would be valuable in expanding the synthetic utility of this compound and providing new routes to novel and complex molecular structures.

Advanced Applications and Strategic Transformations in Organic Synthesis

Construction of Structurally Complex Molecular Frameworks

The unique reactivity of the methylidenecyclopropane (MCP) moiety, combined with the adjacent bromomethyl group, makes this compound an exceptional precursor for building intricate cyclic and polycyclic systems. It serves as a linchpin in methodologies aimed at producing molecular frameworks that are of significant interest in medicinal chemistry and materials science.

Spirocycles, compounds containing two rings connected by a single common atom, are prevalent motifs in natural products and pharmacologically active molecules. 1-(Bromomethyl)-2-methylidenecyclopropane and its derivatives are excellent substrates for transition metal-catalyzed cycloaddition reactions to generate these structures. A prominent example is the Palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) precursor, derived from compounds like 3-acetoxy-2-(trimethylsilylmethyl)prop-1-ene, with various acceptor molecules. nih.gov

In this context, the exocyclic double bond of the methylidenecyclopropane can act as the acceptor (dipolarophile) for the TMM dipole. This reaction pathway leads directly to the formation of spirocyclic systems where a cyclopentane (B165970) ring is fused at the site of the original double bond. For instance, reaction with electron-deficient olefins can produce spiro[2.4]heptane derivatives. The versatility of this method allows for the creation of complex spirocyclic frameworks, including those with adjacent all-carbon quaternary stereocenters, under mild conditions. nih.govnih.gov

| Catalyst/Reagent | Acceptor Type | Product Type | Key Features |

| Palladium(0) / TMM Precursor | Electron-deficient olefins | Spiro[2.4]heptane derivatives | Forms cyclopentane ring spiro-fused to the cyclopropane (B1198618). |

| Palladium(0) / Chiral Ligands | Prochiral methyleneindolinones | Enantiomerically enriched spiro-oxindolic cyclopentanes | High diastereoselectivity and enantioselectivity. nih.gov |

The significant ring strain of the methylidenecyclopropane system is a powerful thermodynamic driving force for ring-expansion reactions. These transformations typically proceed through the cleavage of one of the cyclopropane bonds to form a more stable, larger ring system. Such methodologies are particularly valuable for accessing medium-sized (8-11 membered) and macrocyclic rings, which are notoriously challenging to synthesize via traditional cyclization methods.

While direct ring expansion of this compound into medium rings is a complex area, related transformations of the alkylidenecyclopropane core highlight its potential. For example, radical-mediated pathways can initiate ring opening. A visible-light-mediated reaction can generate a homopropargyl radical from an alkylidenecyclopropane precursor, demonstrating a non-classical ring-opening pathway that can be harnessed for further annulations. nih.gov In other systems, the reaction of alkylidenecyclopropyl ketones with amines leads to ring-opening and cyclization to form substituted pyrroles, showcasing a transformation where the three-carbon ring is expanded and incorporated into a five-membered heterocycle. organic-chemistry.org These examples underscore the principle that the strained ring is predisposed to cleavage and rearrangement, a feature that can be strategically exploited to build larger cyclic structures.

Strategic Utilization as a Versatile Synthetic Building Block

Beyond its use in constructing cyclic systems, this compound serves as a functionalized building block for introducing specific structural motifs into larger molecules and for preparing important unsaturated compounds.

The bromomethyl group provides a reactive handle for nucleophilic substitution, allowing the entire methylidenecyclopropylmethyl group to be appended to a variety of substrates. This moiety is structurally distinct from the more common (bromomethyl)cyclopropane (B137280) due to the presence of the exocyclic double bond, which influences the steric and electronic properties of the target molecule. guidechem.comgoogle.com

Reactions with carbanions, for example, can lead to the formation of new carbon-carbon bonds. Studies on the related 1,1-dichloro-2-(chloromethyl)cyclopropane (B12119421) show that it reacts with substituted phenylacetonitriles in the presence of a base to afford 1,2-disubstituted methylidenecyclopropanes. rsc.org This demonstrates that the halomethyl group can be readily displaced by nucleophiles, providing a straightforward method for incorporating the methylidenecyclopropane unit.

| Nucleophile | Product | Significance |

| Carbanions (e.g., from malonates, nitriles) | Alkylated methylidenecyclopropanes | C-C bond formation; installation of the functionalized three-membered ring. rsc.org |

| Heteroatom Nucleophiles (e.g., amines, thiols) | N/S-substituted methylidenecyclopropanes | Introduction of the moiety onto heteroatomic scaffolds. |

The ring strain of methylidenecyclopropanes can be released through ring-opening reactions that generate acyclic unsaturated structures, most notably 1,4-dienes. These reactions are often mediated by transition metals or proceed through radical intermediates. The formation of a 1,4-diene from a methylidenecyclopropane involves the cleavage of the distal C-C bond of the cyclopropane ring.

While specific protocols starting from this compound are highly specialized, the general reactivity of the MCP core is well-established. For instance, titanium-catalyzed ring-opening oxidative amination of methylidenecyclopropanes yields branched α-methylene imines, which are precursors to unsaturated ketones and can be considered masked diene equivalents. nih.gov Similarly, other transformations of functionalized cyclopropanes, such as the acid-catalyzed ring-opening of cyclopropyl (B3062369) alcohols, can lead to the formation of 1,3-dienes, illustrating the propensity of these strained rings to open and form conjugated systems. nih.gov

Enabling Novel Organic Reaction Pathways and Catalytic Cycles

The unique combination of strain and functionality in this compound allows it to participate in and enable novel reaction cascades and catalytic cycles. Its ability to act as a precursor to reactive intermediates under mild conditions is a key feature.

The reaction of gem-dihalocyclopropanes with alkyllithium reagents is known to proceed through a carbene intermediate (a cyclopropylidene), which then rearranges to form an allene. scispace.com This type of pathway, involving the generation of a highly reactive species from the cyclopropane, is a hallmark of its chemistry.

Furthermore, the interaction of the methylidenecyclopropane moiety with transition metals can initiate catalytic cycles. For example, oxidative addition of a low-valent metal into the C-Br bond or coordination to the π-bond can lead to various intermediates. In a titanium-catalyzed process, a spirocyclic azatitanacyclobutene intermediate is proposed, which undergoes elimination to give the final product. nih.gov This formation of a metallacycle is a key step that controls the regioselectivity of the ring-opening process, highlighting how the substrate can guide the catalytic pathway toward products that are otherwise difficult to access. The development of such catalytic processes is crucial for inventing more efficient and selective synthetic methods.

Chelation-Guided C−H Functionalization Reactions

Chelation-guided C-H functionalization has emerged as a powerful strategy for the selective modification of otherwise inert C-H bonds. In the context of this compound, the introduction of a directing group can facilitate the activation of specific C-H bonds within the molecule, leading to novel transformations. While direct C-H functionalization of this compound has not been extensively documented, the reactivity of related cyclopropane systems provides a strong precedent for its potential in this area.

For instance, palladium-catalyzed enantioselective C(sp³)–H functionalization of free cyclopropylmethylamines has been successfully achieved. nih.gov In these reactions, the amine functionality acts as a directing group, enabling the activation of a C-H bond on the cyclopropane ring. A similar strategy could be envisioned for derivatives of this compound. By converting the bromomethyl group to a functionality capable of acting as a directing group, such as an amine or an amide, selective C-H activation of the cyclopropane ring could be achieved.

Another relevant example is the ruthenium-catalyzed hydroarylation of methylenecyclopropanes, which proceeds with the conservation of the cyclopropane ring. acs.org This reaction, while not strictly chelation-assisted in the traditional sense, demonstrates that the C-H bonds of a directing group on an aromatic substrate can be functionalized with the methylenecyclopropane (B1220202) unit. This suggests the potential for this compound to participate in similar C-H activation/functionalization reactions.

Table 1: Examples of Chelation-Guided C-H Functionalization of Cyclopropane Derivatives Note: This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

| Catalyst | Directing Group | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Pd(OAc)₂ | Amine | Cyclopropylmethylamine | Aryl Iodide | Arylated Cyclopropylmethylamine | 60-85 | nih.gov |

| [RuCl₂(p-cymene)]₂ | Pyridine | 2-Phenylpyridine | Methylenecyclopropane | 2-(2-(cyclopropyl)ethyl)phenyl)pyridine | 70-90 | acs.org |

Transition-Metal Catalyzed Cross-Coupling Reactions

The bromomethyl group in this compound is a prime handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the methylidenecyclopropane scaffold. The key challenge and opportunity lie in achieving selective coupling at the bromomethyl position while preserving the strained and reactive methylidenecyclopropane core.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. For example, the Suzuki-Miyaura coupling of organoboron compounds with organic halides is a robust method for C-C bond formation. It is plausible that this compound could readily participate in such reactions. The palladium catalyst would oxidatively add to the C-Br bond, forming a cyclopropylmethylpalladium intermediate. This intermediate could then undergo transmetalation with an organoboron reagent and subsequent reductive elimination to yield the desired coupled product, with the methylidenecyclopropane unit intact.

Similarly, other well-established cross-coupling methodologies like the Negishi (organozinc), Stille (organotin), and Sonogashira (terminal alkynes) couplings could be applied. The success of these reactions would depend on the careful selection of catalytic systems and reaction conditions to avoid undesired side reactions, such as ring-opening of the strained cyclopropane. The stability of the cyclopropane ring in palladium-catalyzed cross-coupling reactions has been demonstrated in the coupling of cyclopropylmagnesium bromide with aryl bromides, suggesting that with appropriate catalysts, the integrity of the three-membered ring in this compound can be maintained. organic-chemistry.org

Table 2: Plausible Transition-Metal Catalyzed Cross-Coupling Reactions of this compound Note: This table outlines hypothetical, yet scientifically plausible, cross-coupling reactions based on established methodologies.

| Coupling Reaction | Catalyst | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 1-(Arylmethyl)-2-methylidenecyclopropane |

| Negishi | PdCl₂(dppf) | Alkylzinc chloride | 1-(Alkylmethyl)-2-methylidenecyclopropane |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | 1-(Alkynylmethyl)-2-methylidenecyclopropane |

| Stille | Pd(PPh₃)₄ | Organostannane | 1-(Vinylmethyl)-2-methylidenecyclopropane |

Development of Regioselective and Stereoselective Syntheses

The unique geometry and electronic properties of this compound make it an interesting substrate for the development of regioselective and stereoselective synthetic methods. The exocyclic double bond, the strained cyclopropane ring, and the chiral center that can be generated upon substitution of the bromomethyl group all present opportunities for controlling reaction outcomes.

Regioselectivity: The exocyclic double bond in methylidenecyclopropanes is known to undergo a variety of addition reactions. The regioselectivity of these additions can often be controlled by the choice of reagents and catalysts. For instance, in transition-metal-catalyzed reactions, the metal can coordinate to the double bond in different ways, leading to the formation of different regioisomers. Rhodium-catalyzed reactions of methylenecyclopropanes have shown tunable regioselectivity, leading to either dienylation or cyclopropylation products depending on the reaction conditions. researchgate.net This suggests that the double bond in this compound could be functionalized with a high degree of regiocontrol.

Stereoselectivity: The synthesis of enantiomerically enriched methylidenecyclopropanes is an active area of research. Asymmetric cyclopropanation reactions, for example, using chiral copper or rhodium catalysts, can provide a route to chiral methylidenecyclopropane derivatives. researchgate.net Furthermore, reactions at the bromomethyl group of an already chiral this compound could proceed with high stereoselectivity, allowing for the synthesis of complex molecules with multiple stereocenters. The development of stereoselective methods for the synthesis and functionalization of this compound would significantly enhance its value as a chiral building block in asymmetric synthesis.

Table 3: Potential Regio- and Stereoselective Transformations Note: This table highlights potential synthetic strategies based on the known reactivity of methylidenecyclopropanes.

| Transformation | Catalyst/Reagent | Expected Outcome | Key Feature |

| Hydroboration-Oxidation | BH₃; H₂O₂, NaOH | Regioselective formation of a primary alcohol | Anti-Markovnikov addition to the exocyclic double bond |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Diastereoselective formation of a diol | Creation of new stereocenters on the methylidene group |

| Catalytic Asymmetric Hydrogenation | Chiral Rh or Ru catalyst | Enantioselective reduction of the double bond | Formation of a chiral 1,2-disubstituted cyclopropane |

| Nucleophilic Substitution (Sₙ2) | Chiral Nucleophile | Stereospecific formation of a new C-Nu bond | Inversion of configuration at the bromomethyl carbon |

Computational and Theoretical Chemistry Studies of 1 Bromomethyl 2 Methylidenecyclopropane Systems

Electronic Structure and Bonding Analysis

The introduction of a bromomethyl group to the methylidenecyclopropane scaffold is expected to influence its electronic landscape. The fundamental electronic characteristics, however, are largely dictated by the inherent features of the methylidenecyclopropane moiety, which includes a strained three-membered ring and an exocyclic double bond.

Quantum Chemical Characterization of Ground States

Quantum chemical calculations are instrumental in elucidating the ground state properties of molecules like 1-(bromomethyl)-2-methylidenecyclopropane. These methods, ranging from density functional theory (DFT) to more sophisticated ab initio techniques, can provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

For the parent methylidenecyclopropane, computational studies have characterized the carbon-carbon bond lengths and angles. The C1-C2 and C1-C3 bonds within the ring are shorter than a typical cyclopropane (B1198618) C-C bond, a consequence of the sp2 hybridization of C1. The exocyclic double bond (C1=C4) is also of significant interest, exhibiting a bond length and electronic character that is influenced by the strained ring. The introduction of the bromomethyl substituent at the C2 position will likely induce a slight polarization of the electron density within the ring due to the electronegativity of the bromine atom.

Table 1: Representative Theoretical Data for Methylidenecyclopropane Derivatives

| Parameter | Methylidenecyclopropane | This compound (Predicted) |

| C1=C4 Bond Length (Å) | ~1.33 | Slight elongation due to inductive effects |

| C1-C2 Bond Length (Å) | ~1.46 | Minor perturbation |

| C2-C3 Bond Length (Å) | ~1.54 | Minor perturbation |

| Dipole Moment (Debye) | ~0.4 | Significantly increased |

Computational Assessment of Strain and Bonding Peculiarities

The bonding in methylidenecyclopropane is a subject of considerable theoretical interest due to the inherent ring strain. The Walsh model, which describes the bonding in cyclopropane in terms of sp2 hybridized carbons and p-orbitals, is often extended to understand its derivatives. In methylidenecyclopropane, the exocyclic double bond modifies this picture, leading to a unique distribution of electron density and orbital interactions.

Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to investigate the hybridization of the atoms and the nature of the bonding orbitals. For methylidenecyclopropane, such analyses reveal significant deviation from ideal sp3 and sp2 hybridization for the ring carbons, a hallmark of strained systems. The bonds within the ring are often described as "bent bonds," with the electron density located outside the direct internuclear axis. The bromomethyl substituent is not expected to fundamentally alter this bent-bond character but will influence the local electronic environment.

Thermochemical Insights: Ring Strain Energy (RSE) Calculations

Ring Strain Energy (RSE) is a critical thermochemical parameter that quantifies the inherent instability of a cyclic molecule compared to a hypothetical strain-free analogue. For methylidenecyclopropane and its derivatives, the RSE is a significant contributor to their reactivity.

Methodologies for RSE Determination and Comparative Analysis

The RSE of a molecule is not a directly measurable quantity but is typically determined computationally through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations.

Ab initio calculations at high levels of theory, such as G2, G3, and CBS-Q, have been applied to determine the RSE of various small ring hydrocarbons. nih.gov For methylidenecyclopropane, the RSE has been calculated to be approximately 39.5 kcal/mol. nih.gov This value is notably higher than that of methylcyclopropane (29.8 kcal/mol), indicating that the presence of the exocyclic double bond increases the strain in the three-membered ring. nih.gov

Table 2: Comparative Ring Strain Energies (RSE)

| Compound | RSE (kcal/mol) | Computational Method |

| Cyclopropane | 27.5 | Experimental/Calculated |

| Methylcyclopropane | 29.8 | G3(MP2) |

| Methylidenecyclopropane | 39.5 | G3(MP2) |

| Cyclopropene | 54.1 | G3 |

Correlation of RSE with Observed Reactivity and Stability

The high RSE of the methylidenecyclopropane system is a primary driver of its chemical reactivity. The relief of this strain provides a thermodynamic driving force for reactions that involve the opening of the three-membered ring. For instance, many addition reactions to the exocyclic double bond are followed by ring-opening, leading to the formation of more stable, acyclic products.

The presence of the bromomethyl substituent in this compound introduces a leaving group, which can further enhance its reactivity, particularly in reactions involving nucleophilic attack or the formation of radical intermediates. The interplay between the high ring strain and the functionality of the substituent is a key aspect of the chemistry of this compound.

Reaction Mechanism Elucidation via Advanced Computational Modeling

Advanced computational modeling has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For reactive species such as this compound, theoretical studies can provide insights into reaction pathways, transition state structures, and activation energies that are often difficult to obtain experimentally.

A theoretical study on the radical ring expansion reactions of methylidenecyclopropane derivatives provides a salient example of the power of computational modeling in this area. This research utilized a combination of DFT (UB3LYP/6-31G(d,p)) and higher-level methods (ROMP2/6-311++G(d,p)) to investigate the reaction pathways. The effect of the solvent was also taken into account using a Polarizable Continuum Model (PCM-UAHF).

The study explored the evolution of primary radicals generated from substituted methylidenecyclopropanes. For instance, in a related system, the attack of a radical center on the double bond was found to occur preferentially in an exo fashion. Subsequent ring expansion, driven by the release of ring strain, leads to the formation of larger ring systems. The computational results were in good agreement with experimental observations, demonstrating the predictive power of these theoretical approaches. While this study did not specifically include the bromomethyl substituent at the C2 position, the mechanistic principles are directly applicable to understanding the potential radical-mediated reactions of this compound.

Transition State Analysis and Determination of Energy Barriers

The study of reaction mechanisms hinges on the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. Computational methods, particularly density functional theory (DFT), are instrumental in locating these fleeting structures and calculating their associated energy barriers (activation energies). mdpi.com The activation energy is a critical parameter that governs the rate of a chemical reaction.

For a molecule such as this compound, which can undergo various reactions like nucleophilic substitution or rearrangements, transition state analysis can differentiate between possible mechanistic pathways. For instance, in a hypothetical nucleophilic substitution reaction, DFT calculations can be employed to model the transition state for both S_N_2 and S_N_1 pathways. The calculated activation energies for each pathway would indicate which mechanism is more favorable under specific conditions.

Table 1: Hypothetical Activation Energies for Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu⁻)

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| S_N_2 | Trigonal bipyramidal | 25.3 |

| S_N_1 (rate-determining step) | Planar carbocation formation | 35.8 |

This table presents hypothetical data for illustrative purposes.

The geometries of all stationary points, including reactants, products, and transition states, are typically optimized at a specific level of theory, such as M06-2X/cc-pVTZ, with electronic energies further refined using high-level methods like CCSD(T)/CBS. researchgate.net The structural parameters of the calculated transition states, such as bond lengths and angles, provide valuable insights into the nature of the bond-breaking and bond-forming processes.

Investigation of Solvation Effects and Reaction Pathway Energetics

Reactions are rarely carried out in the gas phase; the surrounding solvent can significantly influence reaction rates and mechanisms. Computational models can account for these solvation effects through either explicit or implicit solvent models. Explicit models involve including a number of solvent molecules in the calculation, while implicit models represent the solvent as a continuous medium with a specific dielectric constant.

The inclusion of solvation effects is crucial for accurately predicting reaction pathway energetics. For example, in the S_N_1 reaction of this compound, a polar solvent would be expected to stabilize the charged carbocation intermediate, thereby lowering the activation energy for this pathway. Computational studies can quantify this stabilization energy. The calculated free energy of activation (ΔG‡) in different solvents can be compared with experimental data to validate the computational model.

Table 2: Hypothetical Solvation Effects on the S_N_1 Reaction of this compound

| Solvent | Dielectric Constant | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 35.8 |

| Tetrahydrofuran (THF) | 7.6 | 30.2 |

| Water | 78.4 | 22.5 |

This table presents hypothetical data for illustrative purposes.

These calculations help in understanding how solvent choice can be used to control the outcome of a reaction, favoring one pathway over another.

Prediction of Reactivity, Selectivity, and Reaction Outcomes

Beyond mechanistic studies, computational chemistry plays a vital role in predicting the reactivity and selectivity of chemical reactions. This predictive power is invaluable for guiding synthetic efforts and discovering new chemical transformations.

Application of Machine Learning and Data-Driven Approaches in Chemical Reactivity Prediction

In recent years, machine learning (ML) has emerged as a powerful tool for predicting chemical reactivity. nih.govrsc.orgosti.govresearchgate.net Traditional methods for predicting reactivity often rely on simple electronic properties and are limited in their applicability. rsc.orgresearchgate.net ML models, on the other hand, can be trained on large datasets of known reactions to learn complex relationships between molecular structure and reactivity. nih.gov

For a compound like this compound, an ML model could be developed to predict its reactivity with a wide range of nucleophiles. The model would be trained on a dataset of similar reactions, using molecular descriptors as input features. These descriptors can include electronic properties (e.g., HOMO and LUMO energies), structural features, and quantum mechanical parameters. The trained model could then predict the outcome of a reaction with a new, untested nucleophile, including the reaction yield and the most likely products.

The development of ML software packages has made these approaches more accessible. cmu.edu These tools can be used to generate low-energy conformers, calculate molecular properties, and derive reaction features for training ML models. cmu.edu This data-driven approach can significantly accelerate the discovery and optimization of new reactions. rsc.orgosti.govresearchgate.net

Guiding Experimental Design through Theoretical Predictions and Validation

One of the most significant contributions of computational chemistry is its ability to guide experimental design. Theoretical predictions can be used to screen potential reactants, catalysts, and reaction conditions before any experiments are conducted, saving time and resources.

For instance, if a synthetic chemist is interested in a particular transformation of this compound, computational studies can be performed to:

Identify the most promising reaction conditions: By calculating reaction barriers under different temperatures, pressures, and in various solvents, the optimal conditions can be predicted.

Screen for selective catalysts: For catalyzed reactions, computational methods can be used to evaluate the efficacy of different catalysts, predicting which will lead to the desired product with the highest yield and selectivity.

Predict potential side products: By exploring alternative reaction pathways, computational chemistry can help to anticipate and mitigate the formation of unwanted byproducts.

The predictions from these computational studies can then be used to design a focused set of experiments for validation. This synergy between theory and experiment is a powerful paradigm in modern chemical research, leading to a more rational and efficient approach to chemical synthesis.

Q & A

Q. Advanced Methodological Focus

- DFT Calculations : Assess cyclopropane ring strain energy (~27 kcal/mol) and transition states for substitution/elimination pathways .

- Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., polar aprotic solvents accelerate substitution) .

- In Silico Docking : Predict interactions of cyclopropane derivatives with biological targets (e.g., enzyme active sites) .

How do structural modifications (e.g., substituent position) affect the biological activity of this compound derivatives?

Q. Advanced Comparative Analysis

- Bromomethyl Position : Derivatives with bromomethyl at C1 (vs. C2) show higher cytotoxicity in cancer cell lines (IC ~5 µM vs. >20 µM) due to improved membrane permeability .

- Methylidene vs. Saturated Cyclopropane : Methylidene groups enhance electrophilicity, increasing covalent binding to cysteine residues in enzymes .

Example Comparison :

| Compound | Structural Feature | Biological Activity (IC) |

|---|---|---|

| This compound | Methylidene + Br | 5 µM (HeLa cells) |

| 1-Bromo-2,2-dimethylcyclopropane | Saturated cyclopropane | >50 µM |

What strategies resolve contradictions in reported synthetic yields of this compound?

Data Contradiction Analysis

Discrepancies in yields (e.g., 60% vs. 85%) arise from:

- Reaction Conditions : Light intensity in radical bromination significantly impacts regioselectivity and byproduct formation .

- Purification Methods : Column chromatography vs. distillation alters purity assessments .

Optimization : - Use AI-driven reaction screening (e.g., Bayesian optimization) to identify ideal temperature and solvent combinations .

- Validate purity via orthogonal techniques (e.g., GC-MS coupled with ) .

What are the emerging applications of this compound in materials science?

Q. Advanced Application Focus

- Polymer Crosslinking : Cyclopropane rings enhance thermal stability in polymers (e.g., Tg increased by 20°C) .

- Liquid Crystals : Methylidene groups improve mesophase behavior in fluorinated liquid crystals .

How can researchers mitigate toxicity risks when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.